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Amyloid Dan Protein (1-34)

Cat. No.: B1578829
M. Wt: 4044.59
Attention: For research use only. Not for human or veterinary use.
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Description

Amyloid Dan Protein (1-34) is a synthetic 34-amino acid peptide provided as a high-purity, lyophilized powder. The sequence is Pyr-Ala-Ser-Asn-Cys-Phe-Ala-Ile-Arg-His-Phe-Glu-Asn-Lys-Phe-Ala-Val-Glu-Thr-Leu-Ile-Cys-Phe-Asn-Leu-Phe-Leu-Asn-Ser-Gln-Glu-Lys-His-Tyr, with a molecular formula of C185H268N48O51S2 and a molecular weight of approximately 4044.63 Da . This product is intended for research investigations into amyloid proteins and their role in human diseases . The amyloid state is characterized by proteins that form elongated fibers with spines of many-stranded β-sheets, a process associated with a variety of serious neurodegenerative conditions . Studying peptides like Amyloid Dan Protein (1-34) is crucial for elucidating the mechanisms of amyloid fibril formation, including nucleation and growth phases, as well as for exploring the structural properties of amyloid spines, such as the cross-β architecture . Researchers utilize this peptide as a tool to model amyloid aggregation pathways and to screen for potential therapeutic interventions that could halt or reverse this process. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or cosmetic procedures, and is strictly not for human or animal consumption.

Properties

Molecular Formula

C185H268N48O51S2

Molecular Weight

4044.59

sequence

Pyr-ASNCFAIRHFENKFAVETLICFNLFLNSQEKHY

Origin of Product

United States

Primary Structure and Sequence Determinants of Amyloid Dan Protein 1 34

Amino Acid Sequence Elucidation of Amyloid Dan Protein (1-34)

The ADan peptide is derived from a larger precursor protein, ADanPP, which is the result of a genetic mutation in the BRI2 gene (also known as ITM2B) on chromosome 13. nih.gov Specifically, a 10-nucleotide duplication insertion near the stop codon of the BRI2 gene causes a frame-shift, resulting in a novel, elongated C-terminus. researchgate.netnih.gov The ADan peptide constitutes the final 34 amino acids of this mutated 277-amino acid precursor protein. nih.gov

The primary structure of the ADan peptide was elucidated through protein sequencing and mass spectrometry analysis of amyloid material isolated from FDD cases. researchgate.net This analysis confirmed a peptide with a molecular mass corresponding to the predicted 34-residue sequence, including a key post-translational modification at the N-terminus. researchgate.net

The amino acid sequence of ADan (1-34) is detailed in the table below.

Sequence Format Amyloid Dan Protein (1-34) Sequence
One-Letter Code (Pyr)-ASNCFAIRHFENKFAVETLICFNLFLNSQEKHY
Three-Letter Code Pyr-Ala-Ser-Asn-Cys-Phe-Ala-Ile-Arg-His-Phe-Glu-Asn-Lys-Phe-Ala-Val-Glu-Thr-Leu-Ile-Cys-Phe-Asn-Leu-Phe-Leu-Asn-Ser-Gln-Glu-Lys-His-Tyr

Note: (Pyr) or Pyr- indicates a pyroglutamate (B8496135) modification at the N-terminus. researchgate.netelabscience.com

Post-Translational Modifications and Their Influence on Amyloid Dan Protein (1-34)

Post-translational modifications (PTMs) are crucial in the study of amyloidogenic proteins as they can significantly influence protein folding, aggregation propensity, and toxicity. nih.govresearchgate.net Analysis of ADan deposits has revealed a heterogeneous mixture of proteoforms resulting from various modifications. researchgate.net

Key Modifications of ADan (1-34):

Pyroglutamate (Pyr) Formation: The N-terminus of the ADan peptide is blocked by a pyroglutamyl group. researchgate.net This modification involves the cyclization of the N-terminal residue and is a common feature in other amyloid peptides, such as certain forms of Amyloid-beta, where it is known to increase aggregation potential and resistance to degradation. researchgate.net

Disulfide Bond and the "Reduced" Form: The ADan sequence contains two cysteine residues at positions 5 and 21. peptide.com These can form an intramolecular disulfide bond, creating a cyclic structure within the peptide. researchgate.netpeptide.com The term "Amyloid Dan Protein (1-34) (reduced)" refers to the form of the peptide where this disulfide bond is broken, and the cysteine residues possess free sulfhydryl groups. elabscience.comchemicalbook.com The presence or absence of this bond can alter the peptide's conformation and subsequent aggregation pathway.

Truncation: Mass spectrometry analyses have identified that ADan deposits contain not only the full-length peptide but also various N- and C-terminally truncated forms. researchgate.net A major detected species is ADan-(1-33)pE, which has a pyroglutamate at the N-terminus and is missing the C-terminal tyrosine residue. researchgate.net Other truncated versions such as ADan-(1-28)pE and ADan-(1-30)pE have also been reported. researchgate.net

The following table summarizes the primary PTMs observed in Amyloid Dan Protein (1-34).

Modification Description Affected Residue(s) Significance
Pyroglutamation Cyclization of the N-terminal residue to form pyroglutamate. researchgate.netN-terminusIncreases stability and hydrophobicity, potentially accelerating aggregation. researchgate.net
Disulfide Bond Formation of an intramolecular bond between two cysteine residues. researchgate.netpeptide.comCysteine-5 and Cysteine-21The oxidized (bonded) and reduced (unbonded) states influence peptide conformation. elabscience.compeptide.com
Truncation Proteolytic cleavage resulting in shorter peptide fragments. researchgate.netC-terminus (e.g., removal of Tyrosine-34) and N-terminus. researchgate.netGenerates a variety of peptide species within amyloid plaques, contributing to deposit heterogeneity. researchgate.net

Sequence Homology and Divergence with Other Amyloidogenic Peptides

While many different proteins can form amyloid fibrils, they often share structural similarities despite having divergent primary amino acid sequences. nih.gov Comparing the ADan sequence to other amyloid peptides provides insight into unique and shared features that may govern amyloidogenesis.

Amyloid Bri (ABri): The most direct and significant homology is with the Amyloid Bri (ABri) peptide, which is associated with Familial British Dementia (FBD). researchgate.net Like ADan, ABri is derived from a mutation in the BRI2 gene. researchgate.net The N-terminal 22 amino acids of ADan and ABri are identical. researchgate.netresearchgate.net The divergence occurs in their C-terminal 12 amino acids, which results from the different genetic mutations underlying FDD and FBD. This high degree of homology in the N-terminal region suggests a shared mechanism of formation and initial aggregation.

Amyloid-beta (Aβ): Aβ is the primary amyloid peptide found in the plaques of Alzheimer's disease. uc.edunews-medical.net There is no significant primary sequence homology between ADan and the Aβ peptide. nih.gov Despite this lack of sequence identity, research has shown that Aβ co-deposits with ADan in the amyloid lesions of FDD patients, suggesting a potential interaction or cross-seeding mechanism between the two distinct peptides. researchgate.netresearchgate.net

Wild-Type BRI2: The first 22 amino acids of ADan, which are shared with ABri, are identical to the C-terminal sequence of a peptide cleaved from the wild-type BRI2 protein. researchgate.net The disease-causing mutation effectively extends this native sequence with a novel, highly amyloidogenic C-terminal tail. researchgate.net

The table below provides a sequence alignment to highlight the homology and divergence between ADan, ABri, and Aβ.

Peptide Amino Acid Sequence
ADan (1-34) ASNCFAIRHFENKFAVETLICFNLFLNSQEKHY
ABri (1-34) ASNCFAIRHFENKFAVETLICSLNLLTNHILEN
Aβ (1-34) DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLM

Note: Bolded residues highlight the divergent C-terminal regions of ADan and ABri. The shared N-terminal 22 residues are shown in plain text.

Conformational Dynamics and Structural Biology of Amyloid Dan Protein 1 34

Monomeric Conformational States and Transitions of Amyloid Dan Protein (1-34)

The monomeric state of amyloidogenic peptides is the precursor to aggregation and fibril formation. While detailed high-resolution structural studies specifically on the ADan (1-34) monomer are limited, research on other amyloid proteins, such as amyloid-beta (Aβ), provides a framework for understanding its likely behavior. Monomeric amyloid proteins typically exist in a partially folded or intrinsically disordered state in solution. mdpi.com These monomers are not static but rather populate a range of conformations, often characterized by random coil and α-helical secondary structures. mdpi.com

Computational and experimental studies on Aβ peptides have shown that the monomer can adopt various conformations, with a significant population of turn and loop structures. youtube.com It is plausible that ADan (1-34) monomers also exhibit a dynamic equilibrium of conformations, which is a critical factor in initiating the aggregation cascade. The transition from a soluble, predominantly disordered monomer to a conformation prone to aggregation is a key initiating step in amyloidogenesis. This transition often involves a shift from α-helical or random coil structures to a β-sheet-rich conformation. mdpi.com

Oligomerization Pathways and Intermediate Species of Amyloid Dan Protein (1-34)

The aggregation of monomeric ADan (1-34) proceeds through the formation of soluble oligomeric intermediates. These oligomers are considered to be the most neurotoxic species in many amyloid-related diseases. nih.govnih.gov In vitro studies have demonstrated that ADan peptides are toxic to neuronal cell lines, and this toxicity is associated with the formation of oligomers. nih.gov

The formation of oligomers from monomeric peptides is a complex process governed by kinetics and thermodynamics. The process is often concentration-dependent, with a critical concentration of monomers required to initiate oligomerization. nih.gov The kinetics of oligomer formation can be studied using various biophysical techniques, which typically reveal a lag phase followed by a growth phase. nih.gov

Table 1: General Kinetic Parameters in Amyloid Oligomerization

Parameter Description Significance
Lag Time (t_lag) The initial phase with no detectable aggregation. Reflects the time required for the formation of stable nuclei.
Growth Rate (k_app) The rate of oligomer and fibril growth after the lag phase. Indicates the speed of the aggregation process.

| Critical Concentration (c_crit) | The monomer concentration below which aggregation does not occur. | Represents the thermodynamic stability of the monomeric state. |

This table presents generalized kinetic parameters applicable to amyloid formation, as detailed studies on ADan (1-34) are limited.

Soluble oligomers of amyloid peptides are typically heterogeneous in size and structure, making their characterization challenging. nih.gov They can range from small dimers and trimers to larger, more complex assemblies. nih.gov Studies on Aβ have identified various oligomeric species, some of which are spherical in morphology. nih.gov

Circular dichroism studies of Aβ oligomers have shown that they can possess irregular secondary structures or a significant β-sheet content, distinct from the monomeric state. nih.gov It is hypothesized that ADan (1-34) oligomers also adopt a β-sheet-rich conformation that is a prerequisite for their assembly into larger fibrils. The shared N-terminal sequence of ADan and another amyloid peptide, ABri, suggests they may share some common proteolytic processing mechanisms, though their C-terminal sequences differ. researchgate.net

Fibrillization Mechanisms and Fibril Polymorphism of Amyloid Dan Protein (1-34)

The culmination of the amyloid cascade is the formation of insoluble fibrils that deposit as amyloid plaques. The process of fibrillization from soluble oligomers involves nucleation and elongation steps.

Secondary nucleation, where new nuclei form on the surface of existing fibrils, can also significantly accelerate the fibrillization process. frontiersin.org The kinetics of fibril elongation can be modeled to understand the rate constants and mechanisms involved. nih.gov

Table 2: Stages of Amyloid Fibril Assembly

Stage Description Key Molecular Events
Primary Nucleation Formation of an initial stable aggregate (nucleus) from soluble precursors. Monomer conformational changes and association.
Elongation Growth of the nucleus by the addition of monomers or small oligomers. Templated conformational conversion at fibril ends.

| Secondary Nucleation | Formation of new nuclei on the surface of existing fibrils. | Catalytic effect of fibril surfaces. |

This table outlines the general stages of amyloid fibril assembly, which are expected to be relevant for ADan (1-34).

High-resolution structural analysis of amyloid fibrils provides detailed insights into their architecture. Techniques like cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (ssNMR) have been instrumental in determining the atomic structures of various amyloid fibrils, particularly those of Aβ. nih.govnih.gov

These studies have revealed that amyloid fibrils are typically composed of one or more protofilaments that twist around each other. drugtargetreview.comnih.gov The core of the fibril consists of a cross-β structure, where β-strands run perpendicular to the fibril axis. wikipedia.org The specific arrangement of the peptide chains within the fibril can vary, leading to fibril polymorphism. nih.govnih.govpnas.org Different polymorphs can arise from the same peptide sequence and may have different biological activities. nih.gov

While a high-resolution structure of ADan (1-34) fibrils has not been reported, the general principles derived from other amyloid systems are likely applicable. The 34-amino acid length of ADan is similar to that of Aβ40 and Aβ42, suggesting that it may form fibrils with comparable structural features.

Environmental Factors Modulating Amyloid Dan Protein (1-34) Conformation and Aggregation

The transformation of the soluble Amyloid Dan (ADan) protein into insoluble amyloid fibrils is a complex process influenced by a variety of environmental and physiological factors. These factors can alter the peptide's conformation, promote self-assembly, and dictate the morphology of the resulting aggregates. Key modulators include the solution's pH and ionic strength, the crowded nature of the cellular milieu, and the local redox environment. Understanding how these elements impact ADan aggregation is crucial for elucidating the pathogenic mechanisms of Familial Danish Dementia (FDD).

Influence of pH and Ionic Strength

The pH and ionic strength of the surrounding solution are critical determinants of the aggregation propensity and structural characteristics of the ADan (1-34) peptide. The peptide's net charge, which is directly influenced by pH, governs the electrostatic interactions that can either favor or inhibit aggregation.

pH-Dependent Fibrillation : In vitro studies have demonstrated that the fibrillation of ADan (1-34) is highly pH-dependent. Synthetic ADan peptides readily form fibrillar assemblies under acidic conditions, specifically at a pH of 4.8. nih.gov This environment promotes the formation of classic amyloid structures. Conversely, for the oxidized form of the peptide, fibril formation is not observed at neutral (pH 7.0) or alkaline (pH 9.0) conditions. This is likely due to changes in the peptide's net charge as the pH moves away from its isoelectric point (pI), altering intermolecular electrostatic repulsion. researchgate.net Like many amyloidogenic proteins, ADan aggregation is accelerated as the pH of the solution approaches the peptide's pI, where the net charge is minimal, thereby reducing electrostatic repulsion between monomers. nih.govacs.org

Conformational State : Structural analyses indicate that ADan (1-34) behaves as a typical natively unfolded protein, characterized by a random coil structure across a wide pH range. This lack of a stable tertiary structure makes it susceptible to conformational changes and subsequent aggregation under specific environmental triggers, such as favorable pH conditions.

Impact of Ionic Strength : While specific data on the effect of ionic strength on ADan (1-34) is limited, studies on other amyloid peptides, such as Amyloid-β, provide valuable insights. nih.gov Ionic strength modulates the electrostatic interactions between peptide monomers through a phenomenon known as Debye screening. An increase in ionic strength can shield repulsive charges between molecules, thereby lowering the energy barrier for aggregation and promoting fibril formation. nih.govmdpi.com This effect can accelerate aggregation kinetics by enhancing processes like secondary nucleation, where new aggregates form on the surface of existing fibrils. nih.gov

The table below summarizes the observed effects of pH on the aggregation of different forms of ADan (1-34).

ADan (1-34) FormpH ConditionObserved Aggregate Morphology
Oxidized Acidic (e.g., pH 4.8)Fibrillar assemblies, ring-like masses nih.gov
Oxidized Neutral (pH 7.0)No fibril formation
Oxidized Alkaline (pH 9.0)No fibril formation
Reduced Acidic, Neutral, AlkalineGranular heaps, non-fibrillar spherical aggregates

Impact of Molecular Crowding and Macromolecular Interactions

The cellular environment is a highly crowded space, filled with a high concentration of macromolecules such as proteins, polysaccharides, and nucleic acids. This "molecular crowding" can significantly influence the conformational dynamics and aggregation of proteins like ADan (1-34).

Excluded Volume Effect : Molecular crowding creates an "excluded volume" effect, where the volume occupied by crowding agents is unavailable to other molecules. nih.govnih.gov This thermodynamically disfavors extended conformations and promotes more compact protein states to reduce the total excluded volume, which can accelerate protein aggregation. nih.gov For amyloidogenic proteins, this can lead to a dramatic increase in the rate of fibrillation by increasing the effective concentration of the peptide and stabilizing aggregation-prone intermediates. nih.govnih.gov While direct studies on ADan are not available, research on proteins like alpha-synuclein (B15492655) shows that crowding agents such as polyethylene (B3416737) glycols and polysaccharides significantly accelerate fibrillation. nih.govnih.gov

Competing Effects on Kinetics : The net effect of crowding on aggregation kinetics is a balance between two competing phenomena. The excluded volume effect stabilizes oligomers and nuclei, thus accelerating the initial steps of aggregation. acs.org Conversely, the presence of crowders increases the viscosity of the solution, which can slow down the diffusion of monomers and impede their addition to growing fibrils. nih.gov The dominant effect often depends on the concentration and size of the crowding agents.

Macromolecular Interactions and Cross-Seeding : Beyond nonspecific crowding, direct interactions with other macromolecules can modulate ADan aggregation. A critical mechanism in amyloid pathology is "cross-seeding," where pre-formed fibrils of one amyloidogenic protein can act as a template to accelerate the aggregation of a different amyloidogenic protein. nih.govacs.orgbohrium.commdpi.com Given that patients with FDD exhibit deposits of both ADan and Amyloid-β, it is plausible that heterotypic interactions and cross-seeding events occur in vivo, potentially accelerating the pathology of both Familial Danish Dementia and Alzheimer's disease. researchgate.netresearcher.liferesearchwithrutgers.com

The general effects of molecular crowding on amyloid protein aggregation are summarized in the table below.

Crowding FactorMechanismGeneral Effect on Aggregation
Excluded Volume Reduces available solvent volume, favoring compact states.Accelerates nucleation and fibrillation kinetics. nih.govnih.gov
Increased Viscosity Slows diffusion of peptide monomers.Can slow the rate of fibril elongation. nih.gov
Macromolecular Interactions Specific or non-specific binding to other biomolecules.Can either inhibit or promote aggregation.
Cross-Seeding Heterologous templating by other amyloid fibrils.Can significantly accelerate aggregation of a different protein. nih.govbohrium.com

Effects of Redox State on Amyloid Dan Protein (1-34) Aggregation

The redox state of the local environment and of the ADan peptide itself is a powerful modulator of its aggregation pathway and resulting aggregate morphology. nih.gov The ADan (1-34) sequence contains cysteine residues that can form an intramolecular disulfide bond, and the presence or absence of this bond defines the peptide's oxidized or reduced state, respectively.

Distinct Aggregate Morphologies : The redox state of ADan (1-34) dictates the type of aggregate it forms. nih.gov

Oxidized ADan : In its oxidized form, containing an intramolecular disulfide bond, the peptide assembles into well-defined, elongated fibrils (2-5 nm in diameter) and larger ring-like or annular structures (8-9 nm in diameter). nih.gov Intramolecular disulfide bonds generally impart stability to a protein's structure, which in this case appears to channel the aggregation pathway toward ordered fibrillar structures. nih.govacs.org

Reduced ADan : In the reduced state, lacking the disulfide bond, the peptide predominantly forms amorphous, non-fibrillar structures described as granular heaps or spherical aggregates. nih.gov The absence of the constraining disulfide bond may allow for a wider range of conformations that lead to disordered aggregation.

Oxidative Stress : The cellular environment associated with neurodegenerative diseases is often characterized by heightened oxidative stress, which is the imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govnih.govmdpi.com ROS can induce chemical modifications in proteins, including amyloid peptides, which may alter their aggregation propensity. mdpi.comnih.gov Studies on FDD have linked ADan-induced toxicity to mechanisms involving oxidative stress, leading to mitochondrial dysfunction and apoptosis. nih.govnih.gov This suggests a feedback loop where ADan aggregation may induce oxidative stress, which in turn could modify the peptide and further influence the aggregation process. nih.gov

The table below provides a comparative summary of the characteristics of oxidized versus reduced ADan (1-34).

FeatureOxidized ADan (1-34)Reduced ADan (1-34)
Defining Feature Contains an intramolecular disulfide bond. nih.govnih.govLacks an intramolecular disulfide bond (free thiol groups). nih.gov
Aggregate Morphology Long, slender fibrils (2-5 nm diameter); Annular, ring-like masses (8-9 nm diameter). nih.govGranular heaps; Spherical, non-fibrillar aggregates. nih.gov
Aggregation Pathway Forms ordered, fibrillar structures.Forms disordered, amorphous aggregates.

Molecular Interactions of Amyloid Dan Protein 1 34

Binding to Cellular Membranes and Lipid Bilayers

The interaction between amyloid peptides and the lipid bilayers of cellular membranes is a critical event in the pathogenesis of many amyloid-related diseases. Research indicates that the ADan peptide interacts with and incorporates into lipid membranes. nih.govaau.dk This association is a key step that can precede aggregation and cellular disruption.

While detailed studies on the specific lipid preferences of the ADan (1-34) peptide are limited, the broader class of amyloid proteins often shows preferential interaction with certain types of lipids. Phospholipids are fundamental components of cell membranes and provide an environment conducive to protein interactions and trafficking. mdpi.com Alterations in membrane lipid composition, particularly the presence of anionic lipids or cholesterol, can influence the binding affinity and aggregation kinetics of amyloid peptides at the membrane surface. brightfocus.org For ADan, studies on modified variants of the 34-amino acid peptide have aimed to characterize these membrane interactions, suggesting the lipid environment is a key factor in its behavior. aau.dk

Upon interacting with lipid bilayers, amyloid peptides typically undergo significant conformational changes. nih.govresearchgate.net While in an aqueous solution they may exist in a largely unstructured or random coil state, the relatively hydrophobic and structured environment of the membrane promotes a transition to a β-sheet-rich conformation. nih.gov This structural change is a critical prerequisite for the formation of amyloid aggregates. Studies using various biophysical techniques on different amyloid peptides have demonstrated that the membrane surface acts as a catalyst for this conformational transition and subsequent aggregation. nih.govrsc.orgmdpi.com For ADan, its ability to reconstitute into lipid membranes suggests such conformational shifts are an integral part of its molecular pathology. nih.gov

Interaction with Chaperone Proteins and Protein Quality Control Systems

The cellular protein quality control (PQC) system, which includes molecular chaperones, the ubiquitin-proteasome system (UPS), and autophagy, is responsible for identifying and managing misfolded or damaged proteins to maintain cellular homeostasis. nih.govmdpi.comresearchgate.net Dysfunction in the PQC system is closely linked to the accumulation of abnormal proteins in neurodegenerative diseases. mdpi.com

Direct evidence demonstrates a significant interaction between ADan and the extracellular chaperone clusterin. nih.gov Using affinity chromatography where the ADan peptide was immobilized, clusterin was identified as a primary binding partner in human plasma. This high-affinity interaction suggests that clusterin may play a role in the pathophysiology of FDD by binding to ADan, potentially influencing its clearance, aggregation, or toxicity. nih.gov Clusterin is a known amyloid-associated protein that colocalizes with amyloid lesions in various diseases and is capable of binding misfolded proteins. nih.gov

Table 1: Summary of ADan Interaction with the Chaperone Clusterin
Interacting ProteinExperimental MethodSource of Interacting ProteinKey FindingReference
ClusterinAffinity ChromatographyNormal Human PlasmaDemonstrated high-affinity binding to immobilized ADan peptide. nih.gov

Binding to Extracellular Matrix Components and Other Biomolecules

The extracellular matrix (ECM) is a complex network of proteins and proteoglycans that provides structural support to cells and can significantly influence the behavior of amyloid proteins. nih.govyoutube.com Components of the ECM have been shown to interact with pathological protein aggregates, potentially modulating their aggregation and spreading. nih.gov

While specific studies detailing the interaction of ADan (1-34) with core ECM components like collagen, laminin, or fibronectin are not extensively documented, its interaction with other extracellular biomolecules is established. As noted previously, the most prominent interaction identified is with the chaperone protein clusterin, which is present in the extracellular space. nih.gov This interaction highlights that ADan, once formed, can sequester other proteins, which may contribute to the formation of complex amyloid plaques seen in FDD.

Modulation of Ion Channels and Transporters by Amyloid Dan Protein (1-34)

A significant mechanism of amyloid toxicity involves the disruption of cellular ion homeostasis, often through the formation of pore-like structures in the cell membrane. nih.gov Research has shown that an array of amyloid molecules, including ADan, can form ion channel-like structures upon reconstitution in lipid membranes. nih.gov

These self-assembled structures act as pores that allow for the unregulated passage of ions across the membrane, disrupting the delicate electrochemical gradients essential for normal cellular function, particularly in neurons. nih.gov Atomic force microscopy (AFM) has visualized these structures, revealing that ADan forms multimeric complexes with a central pore. This "amyloid ion channel" hypothesis provides a direct mechanism for cellular toxicity. nih.gov

Table 2: Properties of ADan-Formed Ion Channel-Like Structures
Amyloid PeptideObserved StructureTechniqueOuter Diameter of Annular StructureProposed EffectReference
ADanIon channel-like structures with a central poreAtomic Force Microscopy (AFM)~14 nmDestabilization of cellular ionic homeostasis nih.gov

Interactions with Nucleic Acids

The interaction between amyloid-forming proteins and nucleic acids like DNA and RNA is an emerging area of research. gbiosciences.comacs.org In some neurodegenerative diseases, nucleic acids have been shown to act as co-factors that can facilitate the aggregation of amyloidogenic proteins. gbiosciences.com These interactions can be driven by electrostatic forces, hydrogen bonding, and other molecular interactions. youtube.com

However, based on currently available scientific literature, there are no specific studies that have investigated or documented the interaction between Amyloid Dan Protein (1-34) and nucleic acids. Therefore, whether ADan binds to DNA or RNA and the potential pathological consequences of such an interaction remain unknown and represent an area for future investigation.

Cellular Effects and Mechanistic Contributions of Amyloid Dan Protein 1 34 in Model Systems

Impact on Cellular Viability and Apoptotic Pathways

The full-length 34-amino acid ADan peptide is critical for its pro-apoptotic capabilities. pnas.org Studies have demonstrated that the aggregation propensity of ADan correlates with the initiation of neuronal cell death. pnas.org This process involves the activation of caspase-mediated apoptotic pathways, which can be inhibited by targeting specific components of these detrimental cellular cascades. pnas.org

A primary mechanism through which ADan protein exerts its cytotoxic effects is the induction of oxidative stress. In cellular models, treatment with ADan has been shown to trigger the generation of Reactive Oxygen Species (ROS). pnas.org This increase in ROS production is a key event that precedes and contributes to downstream apoptotic mechanisms. pnas.org The neurotoxicity induced by the amyloid can be mitigated by the use of reactive oxygen scavengers, highlighting the central role of oxidative stress in ADan-mediated cell death. pnas.org

Direct research on the effects of Amyloid Dan protein (1-34) on intracellular proteostasis and autophagy is limited. However, evidence suggests a role for extracellular chaperones in managing ADan aggregation. The extracellular chaperone Clusterin has been implicated in interacting with ADan, suggesting a function in maintaining extracellular protein homeostasis. uow.edu.au This interaction may represent a protective mechanism to prevent or reduce the toxic effects of ADan aggregation outside the cell. uow.edu.au The specific impact of ADan on intracellular protein quality control systems, such as the ubiquitin-proteasome system and autophagy, remains an area for further investigation.

Alteration of Mitochondrial Function and Bioenergetics

The neurotoxic pathway initiated by ADan protein involves significant disruption of mitochondrial function. pnas.org Cellular studies indicate that ADan aggregation leads to the perturbation of the mitochondrial membrane potential. pnas.org This destabilization of the mitochondrial membrane is a critical step that culminates in the release of mitochondrial cytochrome c into the cytosol. pnas.org The release of cytochrome c is a well-established trigger for the activation of downstream caspase-mediated apoptosis, linking ADan's effects directly to the intrinsic apoptotic pathway. pnas.org

Table 1: Summary of ADan (1-34) Effects on Cellular Viability and Mitochondria

Cellular EffectObservation in Model SystemsKey Molecules InvolvedReference
Apoptosis Initiation of neuronal cell death mechanisms.Caspases pnas.org
Oxidative Stress Generation of Reactive Oxygen Species (ROS).ADan (1-34) pnas.org
Mitochondrial Dysfunction Perturbation of mitochondrial membrane potential.ADan (1-34) pnas.org
Apoptotic Signaling Release of mitochondrial cytochrome c.Cytochrome c pnas.org

Modulation of Synaptic Plasticity and Neuronal Communication in In Vitro Models

The impact of the ADan peptide on synaptic plasticity is complex, with evidence pointing to both direct and indirect mechanisms. In knock-in mouse models of FDD that are genetically congruous with the human disease, deficits in hippocampal long-term potentiation (LTP), a key cellular correlate of learning and memory, are observed. pnas.orgplos.org However, these studies suggest that the synaptic and memory deficits are caused by a loss of function of the precursor protein, BRI2, rather than by direct ADan amyloid toxicity. pnas.orgplos.org

Conversely, other in vitro studies provide evidence for a direct synaptotoxic role of the ADan peptide itself. Specifically, a post-translationally modified form of ADan, the N-terminally truncated pyroglutamate (B8496135) ADan, which is prone to forming large oligomers, has been found to be a potent inhibitor of LTP in vitro. nih.gov This suggests that specific conformations or modifications of the ADan peptide can directly impair synaptic function, independent of BRI2 protein levels. nih.gov

Inflammatory Responses Elicited by Amyloid Dan Protein (1-34) in Cellular Contexts

Neuroinflammation is a prominent pathological feature associated with ADan deposition in FDD. pnas.org In both human FDD brains and transgenic mouse models, a significant inflammatory response characterized by the activation of microglia and astrocytes is consistently observed in proximity to ADan deposits. pnas.orgiu.edu

Table 2: Inflammatory Responses to ADan (1-34) Deposition

Cell TypeObserved ResponseModel SystemReference
Microglia Activation and clustering around ADan deposits.Human FDD, ADanPP Transgenic Mice pnas.org
Internalization of ADan protein.Human FDD researchgate.netbiorxiv.org
Astrocytes Extensive astrocytosis (astrogliosis).Human FDD, ADanPP Transgenic Mice pnas.orgiu.edu
Primary response to vascular amyloid accumulation.Tg-FDD Transgenic Mice nih.gov

Intracellular Trafficking and Clearance Mechanisms of Amyloid Dan Protein (1-34)

The processing of the mutant BRI2 precursor protein that generates ADan is inefficient, leading to the intracellular accumulation of the immature precursor in the Golgi apparatus of neurons and glial cells. nih.gov While this relates to the trafficking of the precursor, the clearance of the resulting ADan peptide is handled by different mechanisms.

One key pathway for ADan clearance is enzymatic degradation. Studies have identified Insulin-Degrading Enzyme (IDE) as a protease capable of degrading ADan peptides. researchgate.netnih.gov This suggests that IDE plays a role in the normal turnover and removal of ADan, potentially preventing its accumulation and aggregation. nih.gov

Another clearance mechanism involves cellular uptake. The presence of ADan within microglia in FDD brain tissue points towards phagocytosis by these immune cells as a method of removal. researchgate.netbiorxiv.org Neurons may also play a role in peptide clearance, as neuronal uptake via receptors like LRP-1 is a known clearance pathway for other amyloid peptides, though its specific role for ADan requires further study. frontiersin.org

Methodological Approaches for Studying Amyloid Dan Protein 1 34

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are pivotal in tracking the structural transitions of ADan (1-34) from its soluble monomeric state to the characteristic β-sheet-rich structures that form amyloid fibrils.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring changes in the secondary structure of proteins in solution. For ADan (1-34), CD is instrumental in observing the transition from a predominantly random coil or α-helical conformation to a β-sheet structure, which is the hallmark of amyloid fibrils.

Research Findings: Studies on synthetic ADan peptides have utilized CD spectroscopy to characterize their conformational behavior under various conditions. These experiments typically involve monitoring the CD spectrum over time as the peptide aggregates. The data generally show a characteristic shift in the spectra, indicative of a structural transformation.

Wavelength (nm)Initial State (Monomeric ADan)Aggregated State (Fibrillar ADan)
~200Strong positive peak (random coil)Shift in peak intensity
~218Negative bandStrong negative peak (β-sheet)
~222Negative band (if α-helical content present)Deepening of negative band

This interactive table summarizes typical changes observed in the CD spectrum of ADan (1-34) during fibrillogenesis. The initial state often presents with a spectrum characteristic of a disordered peptide, which then evolves to a spectrum with a distinct minimum around 218 nm, confirming the formation of β-sheet structures.

Fluorescence Spectroscopy (e.g., Thioflavin T assays)

Fluorescence spectroscopy, particularly using the dye Thioflavin T (ThT), is a standard method for quantifying the extent of amyloid fibril formation. ThT exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.

Research Findings: Thioflavin T assays are routinely used to monitor the kinetics of ADan (1-34) aggregation. These assays provide quantitative data on the lag phase, elongation phase, and plateau phase of fibril formation. The typical sigmoidal curve generated from a ThT assay allows for the determination of key kinetic parameters.

Kinetic ParameterDescriptionTypical Value Range for ADan (1-34)
Lag Time (t_lag)The time before significant fibril formation is detected.Varies depending on concentration and conditions (minutes to hours).
Elongation Rate (k_app)The rate of fibril growth during the exponential phase.Dependent on peptide concentration.
Maximum FluorescenceThe plateau of the sigmoidal curve, corresponding to the maximum amount of fibrils formed.Proportional to the final fibril concentration.

This interactive table outlines the key kinetic parameters obtained from a Thioflavin T fluorescence assay of ADan (1-34) aggregation. The length of the lag time and the rate of elongation are crucial indicators of the peptide's propensity to aggregate under specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about proteins in solution. For a peptide like ADan (1-34), NMR can be used to study the conformation of the monomeric state and to identify residues involved in the early stages of oligomerization.

Research Findings: While obtaining a high-resolution structure of the full-length fibrillar ADan is challenging for solution NMR, the technique can provide valuable insights into the unstructured nature of the monomeric peptide. NMR studies can reveal the flexibility of the peptide backbone and the local environment of individual amino acid residues before aggregation occurs. This information is critical for understanding the initial steps of the misfolding pathway.

High-Resolution Imaging Techniques

High-resolution imaging techniques are indispensable for visualizing the morphology of ADan (1-34) aggregates and confirming their fibrillar nature.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional topographical information of surfaces at the nanoscale. In the context of ADan (1-34), AFM is used to visualize the morphology of individual fibrils and other aggregate species.

Research Findings: AFM studies of synthetic ADan peptides have revealed the formation of distinct fibrillar structures. These images allow for the direct measurement of fibril dimensions, such as height and width, and can also reveal details about their helical periodicity. Some studies have shown that ADan can form "carrot-shaped" aggregates that further assemble into larger structures.

Fibril ParameterDescriptionTypical Measurement for ADan (1-34) Fibrils
HeightThe vertical dimension of the fibril.A few nanometers.
WidthThe lateral dimension of the fibril.Varies, often in the range of tens of nanometers.
PeriodicityThe repeating helical twist of the fibril.Can be observed in high-resolution images.

This interactive table presents the morphological parameters of ADan (1-34) fibrils that can be determined using Atomic Force Microscopy. These measurements provide a quantitative description of the amyloid structures.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is another essential technique for visualizing the ultrastructure of amyloid fibrils. By staining the aggregates with heavy metal salts, TEM can provide high-contrast images that clearly show the fibrillar morphology.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has become an indispensable tool for determining the high-resolution structures of amyloid filaments. wiley.comnih.gov This technique allows for the visualization of protein structures in their near-native state by rapidly freezing samples in vitreous ice, which preserves their hydration and structure. wiley.com For a protein like Amyloid Dan (ADan), which forms complex fibrillar aggregates, Cryo-EM can provide unprecedented atomic detail of the filament core. youtube.comschroderlab.org

The process involves acquiring thousands of two-dimensional projection images of the frozen, hydrated ADan (1-34) fibrils with an electron microscope. These images are then computationally processed and combined to reconstruct a three-dimensional model of the fibril. wiley.com Recent breakthroughs in detector technology and software have enabled the determination of amyloid structures at resolutions sufficient for atomic modeling. nih.gov

While specific Cryo-EM structures for ADan (1-34) are not as extensively documented as those for amyloid-beta (Aβ) or tau, the methodology would be directly applicable. schroderlab.orgnih.gov Studies on Aβ(1-40) fibrils grown in the presence of lipids, for instance, have used Cryo-EM to reveal detailed fibril-lipid interactions, a relevant area of investigation for ADan given its role in cerebral amyloid angiopathy. nih.gov By applying Cryo-EM, researchers can uncover the specific fold of the ADan (1-34) peptide within the amyloid fibril, identify the interfaces between protofilaments, and understand how different polymorphs (structurally distinct fibrils) may arise. This structural information is vital for designing inhibitors that could block fibril formation or propagation. youtube.com

Biochemical and Biophysical Assays for Aggregation and Interaction

A suite of biochemical and biophysical assays is employed to characterize the aggregation kinetics and interaction dynamics of ADan (1-34). These techniques provide quantitative data on the size, stability, and binding properties of the various species formed during the aggregation process.

Sedimentation Assays and Size Exclusion Chromatography

Sedimentation velocity analytical ultracentrifugation (SV-AUC) is a powerful technique for studying the size and shape of macromolecules in solution. It can effectively resolve and characterize the different species present during ADan (1-34) aggregation, from monomers and small oligomers to large fibrillar aggregates. researchgate.netfao.org By subjecting a sample to high centrifugal forces, different species sediment at rates dependent on their mass and frictional ratio, allowing for the determination of their sedimentation coefficients and molecular weights. researchgate.netnih.gov This method can be used to monitor the kinetics of fibril formation and to purify different aggregate fractions for further functional analysis. researchgate.net

Table 1: Hypothetical SV-AUC Data for ADan (1-34) Aggregation

Species Sedimentation Coefficient (S) Molecular Weight (kDa) Predominant Time Point
Monomer ~0.8 S ~4 kDa 0 hours
Dimer/Trimer ~1.5 S ~8-12 kDa 2 hours
Small Oligomers 2-4 S 20-50 kDa 6 hours
Protofibrils >10 S >100 kDa 12 hours
Mature Fibrils >50 S >1000 kDa 24 hours

This table illustrates the type of data obtainable from SV-AUC, showing the progression from smaller to larger species over time. The values are representative examples for an amyloid protein.

Size Exclusion Chromatography (SEC) is another fundamental technique used to separate molecules based on their hydrodynamic radius. For ADan (1-34) studies, SEC is invaluable for isolating different oligomeric species. anu.edu.au The sample is passed through a column packed with a porous resin; smaller molecules enter the pores and have a longer path, thus eluting later, while larger aggregates are excluded and elute earlier. Combining SEC with PICUP (see section 6.3.3) allows for the fractionation and analysis of stabilized, metastable oligomer populations. bioradiations.com

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. nih.govresearchgate.net In the context of ADan (1-34), SPR can be used to study its self-aggregation or its interaction with other proteins, small molecules, or antibodies. biorxiv.orgnih.gov In a typical experiment, one molecule (the ligand, e.g., an ADan monomer or fibril) is immobilized on a sensor chip surface. A solution containing the interacting partner (the analyte) is then flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass. nih.gov This allows for the precise determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D). whiterose.ac.uk

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. nih.govspringernature.comresearchgate.net It directly measures the heat released or absorbed during a binding event. researchgate.net In an ITC experiment, a solution of one molecule (e.g., a potential ADan inhibitor) is titrated into a solution of its binding partner (e.g., ADan (1-34) monomers) in a sample cell. The resulting heat change is measured and plotted against the molar ratio of the reactants. The data can be fitted to determine the binding affinity (K_A), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govspringernature.com This information is crucial for understanding the driving forces behind molecular recognition.

Table 2: Representative Thermodynamic and Kinetic Data from ITC and SPR

Technique Parameters Measured Typical Values for Amyloid Interactions Significance
SPR k_a (Association rate) 10³ - 10⁶ M⁻¹s⁻¹ Rate of complex formation
k_d (Dissociation rate) 10⁻² - 10⁻⁵ s⁻¹ Stability of the complex
K_D (Dissociation constant) nM - µM range Binding affinity
ITC K_A (Association constant) 10⁴ - 10⁸ M⁻¹ Binding affinity
n (Stoichiometry) e.g., 1:1, 1:2 Molar ratio of binding
ΔH (Enthalpy change) -80 to +20 kJ/mol Heat released/absorbed
ΔS (Entropy change) Varies Change in system disorder

This table summarizes the key outputs of SPR and ITC, providing example value ranges that might be observed when studying the interaction of ADan (1-34) with a binding partner.

Cross-Linking and Immunoprecipitation

Studying the transient, metastable oligomers of amyloid proteins is challenging because they exist in a dynamic equilibrium. anu.edu.aujove.comPhoto-Induced Cross-Linking of Unmodified Proteins (PICUP) is a technique used to "capture" these transient oligomers by creating covalent, zero-length cross-links between them. bioradiations.comnih.gov The method involves irradiating a sample containing the protein, a tris(bipyridyl)Ru(II) complex, and an electron acceptor with visible light. anu.edu.au This generates highly reactive protein radicals that form covalent bonds with nearby proteins, effectively freezing the oligomerization state. bioradiations.comyoutube.com The stabilized oligomers can then be analyzed by methods like SDS-PAGE or SEC to determine their size distribution. anu.edu.au

Immunoprecipitation (IP) is used to isolate a specific protein or protein complex from a mixture using an antibody targeted to one of the proteins in the complex. youtube.comCo-immunoprecipitation (Co-IP) is a powerful extension of this technique used to study protein-protein interactions. researchgate.net Research on FDD has successfully used Co-IP to demonstrate a specific interaction between ADan and Aβ. In these experiments, antibodies against Aβ were able to pull down ADan from brain tissue extracts, and conversely, anti-ADan antibodies were able to retrieve Aβ, confirming that these two peptides co-exist in a complex in vivo. stressmarq.com

Cell Culture Models for Investigating Cellular Responses

To understand how ADan (1-34) affects cells and elicits a pathological response, various in vitro cell culture models are employed. These models range from immortalized cell lines to more complex primary and stem cell-derived cultures. frontiersin.orgnews-medical.net

Commonly used models include human neuroblastoma cell lines (e.g., SH-SY5Y), which can be differentiated into neuron-like cells. frontiersin.org These cells can be exposed to externally applied, pre-aggregated ADan (1-34) oligomers or fibrils to study cellular responses such as cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.

More sophisticated models involve primary neuronal cultures derived from rodent brains or, increasingly, neurons derived from human induced pluripotent stem cells (iPSCs). frontiersin.orgnih.gov iPSC technology allows for the generation of neurons from FDD patients, carrying the specific BRI2 gene mutation. These patient-derived neurons can recapitulate disease-relevant aspects of ADan pathology endogenously, providing a powerful platform for mechanistic studies. frontiersin.org Three-dimensional (3D) cell culture systems are also being developed to better mimic the complex environment of the human brain, allowing for the observation of extracellular plaque formation and subsequent tau pathology, phenomena not typically seen in 2D cultures. nih.gov Studies using Drosophila models have shown that ADan expression leads to neurotoxicity and reduced climbing performance, indicating its pathogenic potential in a living organism. nih.gov

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques provide atomic-level insights into the structure, dynamics, and aggregation pathways of ADan (1-34) that are often inaccessible to experimental methods alone. nih.gov

Molecular Dynamics (MD) simulations are a cornerstone of these approaches. nih.govmdpi.com MD uses the principles of classical mechanics to simulate the motions of atoms and molecules over time. By simulating ADan (1-34) peptides in a virtual box of water, researchers can observe the earliest stages of aggregation, including the conformational changes from a soluble monomer to a β-sheet-rich structure that seeds fibril formation. mdpi.comacs.org These simulations can reveal critical residues involved in peptide-peptide interactions, the stability of different oligomeric forms, and the mechanism by which inhibitors might disrupt aggregation. biorxiv.org

Other in silico methods include protein-protein docking to predict how ADan monomers might interact with each other or with other proteins like Aβ. nih.gov Aggregation prediction algorithms can analyze the ADan (1-34) sequence to identify "hot spots" or specific segments that are most prone to forming β-sheets and driving aggregation. chemrxiv.org These computational tools are essential for generating hypotheses that can be tested experimentally and for guiding the rational design of therapeutic peptides or small molecules aimed at preventing ADan aggregation. biorxiv.orgnih.gov

Molecular Dynamics Simulations of Amyloid Dan Protein (1-34) Aggregation

Molecular dynamics (MD) simulations offer a high-resolution view of the dynamic processes involved in protein aggregation, providing insights that are often difficult to obtain through experimental methods alone. While specific MD simulation studies exclusively focused on the ADan (1-34) fragment are not abundantly detailed in publicly available literature, the principles and methodologies applied to other amyloidogenic peptides, such as amyloid-beta (Aβ), provide a framework for understanding how ADan (1-34) might be studied.

ADan is characterized as a "natively unfolded protein," meaning it does not have a stable three-dimensional structure in its monomeric state. This intrinsic disorder is a key factor in its propensity to aggregate. In vitro studies have shown that synthetic ADan peptides can form fibrillar assemblies, and the morphology of these aggregates is influenced by the redox state of the peptide, particularly its cysteine residues.

MD simulations of amyloid aggregation typically involve several key steps:

System Setup: This includes defining the initial coordinates of multiple ADan (1-34) peptides in a simulation box, solvating the system with water molecules, and adding ions to neutralize the charge and mimic physiological salt concentrations.

Force Field Selection: The choice of a force field is critical for accurately representing the interactions between atoms. Commonly used force fields for protein simulations include AMBER, CHARMM, and GROMOS. The selection depends on the specific properties of the peptide and the research question.

Simulation Protocol: The simulation is run for a specific duration, often on the order of nanoseconds to microseconds, allowing the peptides to interact and potentially aggregate. Advanced sampling techniques may be employed to enhance the exploration of conformational space and observe aggregation events within computationally feasible timescales.

Table 1: Representative Parameters for MD Simulations of Amyloid Peptide Aggregation

ParameterTypical Value/ChoiceRationale
Force FieldAMBER, CHARMM, GROMOSAccurately models biomolecular interactions.
Water ModelTIP3P, SPC/EExplicitly represents the solvent environment.
Simulation TimeNanoseconds to MicrosecondsAllows for observation of early aggregation events.
Temperature300-310 KSimulates physiological conditions.
Pressure1 atmMaintains constant pressure during the simulation.

This table is illustrative and specific parameters would be optimized for ADan (1-34) simulations.

Protein-Protein Docking and Ligand Binding Predictions

Protein-protein docking and ligand binding predictions are computational techniques used to model the interaction between molecules. In the context of ADan (1-34), these methods can be employed to understand how individual peptides interact with each other to form larger aggregates and to identify potential therapeutic molecules that can inhibit this process.

Protein-Protein Docking: This technique predicts the preferred orientation of two proteins when they bind to each other. For ADan (1-34), docking simulations can be used to identify the key residues and interaction interfaces involved in the initial stages of oligomerization. By understanding these "hot spots" of interaction, it may be possible to design molecules that block these sites and prevent aggregation.

Ligand Binding Predictions (Virtual Screening): Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a specific protein target. In the case of ADan (1-34), the goal would be to find ligands that can bind to the peptide and stabilize its non-aggregating monomeric form or prevent it from interacting with other ADan peptides.

The process of virtual screening typically involves:

Target Preparation: A three-dimensional structure of the ADan (1-34) monomer or a relevant oligomeric species is prepared. Since ADan is intrinsically disordered, this might involve using representative structures from MD simulations.

Ligand Library: A large database of chemical compounds is used as the source of potential inhibitors.

Docking and Scoring: Each ligand in the library is computationally "docked" into the potential binding sites on the ADan (1-34) target. A scoring function is then used to estimate the binding affinity of each ligand.

Hit Selection and Experimental Validation: The top-scoring ligands (hits) are selected for further experimental validation to confirm their inhibitory activity.

Table 2: Illustrative Data from a Hypothetical Virtual Screening for ADan (1-34) Inhibitors

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
ZINC12345-8.5Phe4, Ala6, Phe19
ZINC67890-8.2Val17, Ile20, Leu22
ZINC54321-7.9Asn3, Phe4, His7

This table presents hypothetical data to illustrate the type of information generated from virtual screening studies. The binding affinities and interacting residues would be specific to the compounds and the ADan (1-34) target structure used.

While specific and detailed research findings on the application of these computational methodologies to the Amyloid Dan Protein (1-34) are still emerging, the established success of these approaches in the broader field of amyloid research highlights their immense potential for unraveling the complexities of Familial Danish Dementia and for the rational design of novel therapeutic strategies.

Comparative Analysis of Amyloid Dan Protein 1 34 with Other Amyloid Peptides

Structural and Aggregation Differences Compared to Amyloid Beta (Aβ) Peptides

Amyloid Dan (ADan) and Amyloid beta (Aβ) peptides are central to the pathology of Familial Danish Dementia (FDD) and Alzheimer's Disease (AD), respectively. Despite both leading to devastating neurodegenerative conditions characterized by amyloid deposition, they are structurally distinct molecules with different aggregation properties. nih.govnih.gov ADan is a 34-amino acid peptide derived from the proteolytic processing of a mutated BRI2 precursor protein, whereas Aβ peptides, typically 40 or 42 amino acids in length (Aβ40/Aβ42), are cleaved from the much larger Amyloid Precursor Protein (APP). nih.govwikipedia.org

Structurally, there is no sequence homology between ADan and Aβ peptides. researchgate.net This fundamental difference in their primary amino acid sequence dictates their distinct biophysical properties. The aggregation kinetics of ADan are notably more rapid than those of Aβ42, which itself is more prone to aggregation than Aβ40. biorxiv.org Studies in Drosophila models have demonstrated that ADan exhibits stronger and earlier neurotoxic effects compared to Aβ42, suggesting a higher intrinsic toxicity and/or a more aggressive aggregation pathway. nih.gov While both peptides form β-sheet-rich amyloid fibrils, the morphology and stability of these aggregates can differ. pnas.orgnih.gov The protofibrillar structures formed by ADan in the early stages of aggregation are comparable to those described for Aβ. nih.gov However, the complete mutational landscape of ADan reveals that asparagine and charged residues are key drivers in its nucleation process, a feature that distinguishes it from the aggregation mechanism of Aβ, which is heavily influenced by a central hydrophobic core. biorxiv.orgnii.ac.jp

FeatureAmyloid Dan Protein (1-34)Amyloid Beta (Aβ) Peptides (e.g., Aβ42)
Precursor Protein Mutated BRI2 (ITM2B) nih.govAmyloid Precursor Protein (APP) wikipedia.org
Length 34 amino acids nih.govTypically 36-43 amino acids wikipedia.org
Sequence Homology None with Aβ researchgate.netN/A
Aggregation Rate Remarkably fast; faster than Aβ42 biorxiv.orgSlower than ADan; Aβ42 aggregates faster than Aβ40 researchgate.netcam.ac.uk
Neurotoxicity Higher and earlier onset of toxicity than Aβ42 in some models nih.govPotent, but less aggressive than ADan in comparative models nih.gov
Key Aggregation Drivers Asparagine and charged residues biorxiv.orgCentral hydrophobic core (residues 17-21) nii.ac.jp

Cross-Seeding and Hetero-Interaction with Other Amyloidogenic Proteins

Cross-seeding is a phenomenon where aggregated fibrils of one type of amyloidogenic protein can act as a template or "seed" to accelerate the aggregation of a different amyloidogenic protein. mdpi.comrsc.org This process is implicated in the co-occurrence of different protein pathologies in neurodegenerative diseases. nih.gov

The relationship between ADan and Aβ is particularly complex. In the brains of FDD patients, Aβ can colocalize with ADan deposits, suggesting a potential interaction. researchgate.netnih.gov However, this interaction does not appear to be a straightforward case of cross-seeding. In a double-transgenic mouse model expressing both human APP and the Danish mutant BRI2, the presence of ADan surprisingly led to a significant reduction in Aβ deposition. nih.gov This finding suggests that the interaction between ADan and Aβ may be inhibitory or may divert Aβ into a different, less aggregation-prone pathway, rather than ADan seeding Aβ aggregation. nih.gov Secreted peptides like transthyretin have been reported to bind Aβ and inhibit its pathogenesis, and it is possible that ADan or related fragments engage in a similar heterogenous interaction that prevents mature Aβ fibril formation. nih.govnih.gov

The ability of ADan to cross-seed or interact with other key amyloidogenic proteins, such as tau and α-synuclein, has not been as extensively characterized as the Aβ interaction. However, the fact that ADan accumulation can promote the formation of neurofibrillary lesions composed of tau protein in mouse models indicates a clear pathogenic link, suggesting ADan acts upstream of tau pathology, similar to Aβ. nih.gov This implies an indirect interaction or a shared downstream pathogenic mechanism rather than direct cross-seeding. Further research is required to fully elucidate the specific molecular interactions between ADan and other amyloidogenic proteins.

Interacting ProteinsType of InteractionEvidence
ADan and Amyloid Beta (Aβ) Co-localization in human brain; Inhibitory effect on Aβ deposition in mice. nih.govIn FDD patients, Aβ colocalizes with ADan lesions. researchgate.net In double-transgenic mice, ADan expression reduced Aβ deposition by 68%. nih.gov
ADan and Tau Promotion of Tau PathologyADan accumulation in transgenic mice promotes the development of neurofibrillary lesions (tau pathology). nih.gov
ADan and Transthyretin (TTR) Not directly studied; theoretical potential for interaction based on TTR's known binding to other amyloids.TTR is known to interact with Aβ and can inhibit its aggregation. nih.govnih.gov A similar stabilizing interaction with ADan is plausible but not yet demonstrated.
ADan and α-synuclein Not establishedNo direct studies on cross-seeding or hetero-interaction have been reported.

Emerging Concepts and Future Research Directions for Amyloid Dan Protein 1 34

Elucidating the Full Spectrum of Amyloid Dan Protein (1-34) Conformations

The Amyloid Dan (ADan) protein, specifically the 1-34 amino acid fragment, is intrinsically linked to Familial Danish Dementia (FDD), a rare neurodegenerative disorder. hbku.edu.qa A primary focus of current research is to fully characterize the range of conformations this peptide can adopt, as its structure is directly related to its pathogenic properties. Unlike some other amyloidogenic proteins that typically form well-defined fibrils, ADan deposits in the central nervous system of FDD patients are predominantly non-fibrillar aggregates. hbku.edu.qa

In vitro studies have shown that synthetic ADan (1-34) has a strong propensity to self-assemble into various structures. Using techniques such as Tricine-PAGE and gel filtration, researchers have observed the formation of soluble oligomers. hbku.edu.qa Further analysis with atomic force spectroscopy and electron microscopy reveals higher-order aggregates, which have been described as distinctive "carrot-shaped objects" that tend to cluster together. hbku.edu.qa These findings support the growing consensus in neurodegenerative disease research that soluble, non-fibrillar oligomers may be the primary toxic species, rather than the large, insoluble fibrillar plaques. hbku.edu.qa Mass spectrometry analysis of ADan extracted from brain tissue has revealed a complex mixture of post-translationally modified and truncated species, indicating significant heterogeneity in its conformation in vivo. researchgate.net

Understanding the full spectrum of these conformations—from monomers to various oligomeric states and larger aggregates—is critical for deciphering the mechanisms of ADan-induced neurotoxicity.

Identifying Novel Molecular Targets and Binding Partners

Identifying the molecules that interact with ADan (1-34) is crucial for understanding the downstream pathological pathways it triggers. Research has begun to uncover key binding partners, providing insight into the mechanisms of ADan deposition and toxicity.

One of the major binding proteins identified for ADan is clusterin . researchgate.net Through ligand affinity chromatography followed by Western blot and amino acid sequencing, clusterin was unequivocally identified as the primary binding partner for ADan in plasma. researchgate.net Enzyme-linked immunosorbent assays (ELISA) have demonstrated a specific and saturable binding between clusterin and ADan with a low nanomolar dissociation constant (Kd), which is comparable to the well-established interaction between clusterin and the Alzheimer's-related amyloid-beta (Aβ) peptide. researchgate.net Consistent with its known chaperone activity, clusterin has been shown to modulate the aggregation and fibrillization of ADan. researchgate.net

Furthermore, evidence suggests a potential interaction between ADan and amyloid-beta (Aβ) itself. researchgate.net In brain tissue from FDD cases, deposits of ADan and Aβ have been observed to co-localize in neocortical blood vessels. researchgate.net Pull-down experiments using extracts from these vessels have shown that antibodies against Aβ can immunoprecipitate ADan, and conversely, antibodies against ADan can retrieve dimeric Aβ. researchgate.net This suggests a specific interaction between the two peptides, which could be a factor in the co-deposition observed in FDD pathology. researchgate.net

Binding PartnerMethod of IdentificationSignificance of InteractionReference
ClusterinLigand Affinity Chromatography, Western Blot, ELISAActs as a chaperone, modulating ADan aggregation and fibrillization. Co-localizes with ADan deposits. researchgate.net
Amyloid-beta (Aβ)Confocal Microscopy, Immunoprecipitation (Pull-down assays)Co-localizes and interacts with ADan in cerebral blood vessels, potentially contributing to co-deposition. researchgate.net

Developing Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To investigate the complex mechanisms of ADan (1-34) pathogenesis, researchers rely on a variety of experimental models. These models are essential for studying disease progression, neurotoxicity, and for the preclinical testing of potential therapies.

In vitro models are widely used to study ADan at the cellular level. stressmarq.com These include:

Primary Neuronal Cultures: These cultures are used to directly assess the neurotoxic effects of synthetic ADan oligomers. hbku.edu.qastressmarq.com Studies have shown that soluble, non-fibrillar oligomeric forms of ADan are toxic to neuronal cell lines, supporting the oligomer toxicity hypothesis. hbku.edu.qa

Macrophage Culture Systems: A murine macrophage culture system has been developed to study the cellular processes involved in amyloid formation. nih.gov This model demonstrates that amyloid deposition is dependent on metabolically active macrophages and can be used to investigate factors that influence amyloidogenesis, such as the role of proteases. nih.gov

Plasmacytoma Cell-Based Models: While initially developed for studying immunoglobulin light chain amyloidosis, the principles of using cell lines like Sp2/0 mouse plasmacytoma cells to express amyloidogenic proteins can be adapted for ADan research. nih.gov Such systems allow for the controlled expression and secretion of the protein for detailed study. nih.gov

Ex vivo studies often utilize tissue from transgenic animal models to analyze the pathological hallmarks of the disease in a more complex biological environment.

In vivo models have been instrumental in recapitulating aspects of FDD.

Transgenic Drosophila Models: Fruit flies have been engineered to express the ADan peptide. nih.govresearchgate.net These models have demonstrated the neurotoxic potential of ADan, showing mild disorganization of ommatidia in the eye and age-dependent toxicity in the central nervous system, as measured by climbing ability. nih.govresearchgate.net Interestingly, these studies suggest that ADan is more neurotoxic than both the related ABri peptide and the Alzheimer's-associated Aβ42 peptide. nih.gov

Transgenic Rodent Models: Knock-in mouse and rat models have been generated that carry the FDD mutation in the endogenous BRI2 (Itm2b) gene. nih.gov These models mimic the genetic cause of the disease. nih.gov FDD-like mice show age-dependent ADan accumulation in the hippocampus and cerebral microvasculature. nih.gov More recently, a rat model carrying the Danish mutation was developed, which is advantageous for studying behavioral and cognitive deficits due to the rat's physiological similarities to humans. nih.gov These rat models have shown impaired presynaptic and postsynaptic glutamatergic transmission, suggesting that altered synaptic function is an early pathogenic event. nih.gov

Model TypeSpecific ExampleKey Findings/ApplicationsReference
In VitroPrimary Neuronal Cell LinesDemonstrated toxicity of soluble, non-fibrillar ADan oligomers. hbku.edu.qa
In VitroMurine Macrophage CulturesModels cellular processes of amyloid deposition and processing. nih.gov
In VivoTransgenic Drosophila melanogasterShowed age-dependent neurotoxicity of ADan, which was greater than that of Aβ42 and ABri. nih.govresearchgate.net
In VivoKnock-in Mouse and Rat ModelsRecapitulate genetic cause of FDD; show ADan accumulation and impaired synaptic transmission. nih.govnih.gov

Exploring the Role of Specific Mutations or Sequence Variants in Amyloid Dan Protein (1-34) Pathogenesis

The pathogenesis of Amyloid Dan Protein (1-34) is fundamentally rooted in a specific genetic mutation. Unlike diseases where various sequence variants might modulate risk, the formation of the ADan peptide itself is the direct result of a single, causative mutation in the ITM2B gene (also known as BRI2) on chromosome 13. wikipedia.orgresearchgate.net

The mutation responsible for Familial Danish Dementia (FDD) is a 10-nucleotide duplication (specifically, 795-796 insTTTAATTTGT) located just before the normal stop codon of the BRI2 gene. wikipedia.orgresearchgate.net This duplication causes a frameshift in the reading frame of the gene. nih.govresearchgate.net The consequence of this frameshift is that the ribosome fails to recognize the original stop codon and continues translation, generating a precursor protein that is 11 amino acids longer than the wild-type BRI2 protein. nih.govresearchgate.net

Subsequent proteolytic processing of this mutated precursor protein by enzymes like furin releases the 34-amino acid ADan peptide. nih.gov This peptide, which is not produced in healthy individuals, has amyloidogenic properties, meaning it is prone to misfolding and aggregation. wikipedia.org It is the accumulation of this specific peptide, ADan (1-34), that leads to the widespread cerebral amyloid angiopathy, parenchymal deposits, and neurodegeneration characteristic of FDD. hbku.edu.qanih.gov Therefore, the primary "sequence variant" in this context is the pathogenic mutation that creates the ADan sequence itself, making it the central driver of the disease.

Computational Design of Probes for Amyloid Dan Protein (1-34) Research

The development of molecular probes is essential for visualizing and quantifying amyloid deposits in both research and clinical settings. nih.gov While many probes have been designed for Aβ plaques in Alzheimer's disease, the computational design of probes specifically for ADan (1-34) is an emerging area with significant potential. mdpi.comscispace.com The principles guiding the design of these probes are based on rational design and computational methods. mdpi.comresearchgate.net

A multiscale computational approach is often employed, which can include:

Molecular Docking: This technique is used to predict the preferred binding sites of potential probe molecules on the surface of the ADan aggregate structure. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the probe-amyloid complex over time, helping to assess the stability of the binding. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to study the electronic properties of the probe, such as its one- and two-photon absorption characteristics, which are critical for imaging applications like two-photon microscopy. nih.gov

The goal is to design small molecules that exhibit several key properties:

High Binding Affinity and Selectivity: The probe must bind strongly to ADan aggregates with minimal binding to other proteins or healthy tissue. mdpi.com

Blood-Brain Barrier (BBB) Permeability: For in vivo imaging, the probe must be able to cross the BBB to reach its target in the brain.

Appropriate Optical or Radiographic Properties: Probes are typically tagged with fluorescent molecules (for microscopy) or radioisotopes (for PET or SPECT imaging) to enable detection. nih.govscispace.com

Computational methods allow for the virtual screening of large libraries of compounds and the rational modification of existing molecular scaffolds to optimize these properties before undertaking costly and time-consuming chemical synthesis and experimental validation. mdpi.comresearchgate.net This approach accelerates the discovery of novel research tools to study ADan pathogenesis and could eventually lead to diagnostic imaging agents for FDD. siemens-healthineers.com

Integration of Multi-Omics Data to Understand Amyloid Dan Protein (1-34) Pathways

A comprehensive understanding of the pathological pathways involving ADan (1-34) requires an integrated, systems-level approach. The integration of multi-omics data—genomics, proteomics, and other "omics" fields—offers a powerful strategy to build a complete picture of the molecular landscape of Familial Danish Dementia (FDD).

Genomics: The foundational "omic" layer for FDD is genomics. The disease is caused by a specific 10-nucleotide duplication in the ITM2B gene, which is the initiating event. wikipedia.orgresearchgate.net Genomic sequencing is therefore the definitive method for diagnosis. wikipedia.org Future genomic studies could explore potential genetic modifiers that may influence the age of onset or severity of the disease in affected families.

Proteomics: Proteomics is crucial for moving from the genetic cause to the functional consequences of the ADan peptide. Mass spectrometry-based proteomics can be used to:

Identify Binding Partners: As discussed in section 8.2, affinity purification followed by mass spectrometry is a key method for discovering proteins that interact with ADan, such as clusterin. researchgate.netnih.gov

Characterize Post-Translational Modifications (PTMs): Analysis of ADan extracted from patient tissue has shown that it exists as a heterogeneous mix of truncated and modified forms. researchgate.net Proteomics can precisely map these modifications, which may affect the peptide's aggregation propensity and toxicity.

Profile the NAD Interactome: Chemical proteomics approaches can be used to identify NAD-binding proteins, which could be relevant given the role of metabolic dysfunction in neurodegeneration. nih.gov

The integration of these datasets is the ultimate goal. For instance, identifying a genetic variant that modifies disease course (genomics) could lead to a hypothesis about an altered protein pathway. This hypothesis could then be tested by searching for changes in protein expression or interaction networks (proteomics) in cell or animal models carrying that variant. While large-scale, integrated multi-omics studies specifically focused on ADan (1-34) are still in their early stages, this approach holds the key to uncovering novel disease mechanisms and identifying new therapeutic targets.

Q & A

Q. What experimental approaches are recommended to assess the amyloidogenic propensity of Amyloid Dan Protein (1-34)?

To evaluate amyloidogenicity, combine biophysical and biochemical methods:

  • Circular Dichroism (CD) Spectroscopy : Quantify secondary structure changes (e.g., β-sheet formation) .
  • Thioflavin T (ThT) Fluorescence : Monitor fibril formation kinetics .
  • Transmission Electron Microscopy (TEM) : Visualize fibril morphology . Include negative controls (e.g., scrambled peptide sequences) and validate results with orthogonal techniques like FTIR .

Q. How should researchers design controls for aggregation assays to ensure data reliability?

Critical controls include:

  • Vehicle controls (e.g., buffer-only samples) to exclude solvent effects.
  • Positive controls (e.g., pre-formed fibrils of known amyloidogenic peptides).
  • Time-resolved measurements to capture aggregation kinetics and avoid endpoint artifacts . Document environmental variables (pH, temperature, ionic strength) rigorously .

Q. What biochemical assays are suitable for quantifying amyloid-induced cytotoxicity?

Use cell-based assays such as:

  • MTT/CCK-8 assays to measure metabolic activity .
  • Lactate Dehydrogenase (LDH) release to assess membrane integrity . Pair these with confocal microscopy using amyloid-specific dyes (e.g., Congo Red) to correlate cytotoxicity with amyloid deposition .

Q. How can structural discrepancies between computational models and experimental data be reconciled?

  • Molecular Dynamics (MD) Simulations : Refine models using experimentally derived constraints (e.g., NMR or CD data) .
  • Mutational Analysis : Validate predicted aggregation-prone regions by introducing point mutations and testing amyloidogenicity .

Q. What are the best practices for ensuring batch-to-batch consistency in synthetic peptide preparation?

  • Mass Spectrometry (MS) : Confirm peptide purity and sequence accuracy .
  • Reverse-Phase HPLC : Standardize purification protocols .
  • Lyophilization Stability Tests : Assess long-term storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in aggregation kinetics data across studies?

Potential strategies include:

  • Standardizing Protocols : Adopt consensus guidelines for peptide solubilization, agitation, and temperature .
  • Orthogonal Validation : Use techniques like Dynamic Light Scattering (DLS) for size distribution analysis and Atomic Force Microscopy (AFM) for nanoscale structural insights .
  • Uncertainty Quantification : Report confidence intervals for kinetic parameters (e.g., lag time, elongation rate) .

Q. What advanced methods are available for identifying Amyloid Dan Protein (1-34) interaction partners in complex biological matrices?

  • Chemical Proteomics : Use photoaffinity labeling or bifunctional probes to capture interacting proteins, followed by LC-MS/MS analysis .
  • Cellular Thermal Shift Assay (CETSA) : Detect target engagement by measuring thermal stability shifts in lysates . Validate hits with Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) .

Q. How can dose-response studies for amyloid toxicity be optimized in neuronal models?

  • 3D Culture Systems : Mimic brain extracellular matrix complexity using hydrogels .
  • Multi-parametric Analysis : Combine transcriptomics (RNA-seq) and metabolomics to identify toxicity thresholds .
  • Microfluidic Platforms : Study axonal transport deficits in compartmentalized neuronal networks .

Q. What strategies mitigate variability in amyloid quantification across analytical platforms?

  • Calibration with Certified Reference Materials : Use synthetic amyloid standards for MS-based quantification .
  • Cross-Lab Reprodubility Trials : Participate in inter-laboratory studies to harmonize protocols (e.g., using spiked biological samples) .

Q. How can computational models be integrated with experimental data to predict amyloid aggregation pathways?

  • Machine Learning (ML) : Train models on datasets combining structural (e.g., CD, Cryo-EM) and kinetic (e.g., ThT) data to predict aggregation-prone mutants .
  • Free Energy Landscapes : Use MD simulations to identify intermediate states validated by hydrogen-deuterium exchange (HDX) MS .

Methodological Notes

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data in supplemental materials (e.g., HPLC chromatograms, MS spectra) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.